3-(Difluoromethoxy)-2-methylaniline
Overview
Description
3-(Difluoromethoxy)-2-methylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors
Mode of Action
The exact mode of action of 3-(Difluoromethoxy)-2-methylaniline is currently unknown due to the lack of specific studies on this compound. It’s plausible that it interacts with its targets in a manner similar to other aniline derivatives, potentially leading to changes in cellular processes .
Biochemical Pathways
Aniline derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways . More research is needed to elucidate the exact pathways influenced by this compound.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be bbb permeant, which suggests it could have good bioavailability .
Result of Action
Based on the properties of similar compounds, it may influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
3-(Difluoromethoxy)-2-methylaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to interact with aromatic amines, which are a class of compounds that include various enzymes and proteins. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the activity and stability of the biomolecules involved . For instance, this compound may act as a substrate or inhibitor for certain enzymes, thereby affecting their catalytic activity and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the expression of proteins involved in cell signaling, such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of several hours to days depending on the specific environment . Prolonged exposure to this compound can lead to degradation and the formation of byproducts that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, studies in rodents have shown that high doses of this compound can lead to liver and kidney toxicity, as well as alterations in blood chemistry and hematological parameters. Additionally, threshold effects have been observed, where certain biological responses are only triggered at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic amines . This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can then undergo further reactions, such as conjugation with glutathione or other cofactors, leading to the formation of more water-soluble metabolites that can be excreted from the body. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin or other carrier proteins, which can influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within the cell . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus by interacting with nuclear transport proteins, where it can influence gene expression by binding to transcription factors or other regulatory proteins. Additionally, the localization of this compound to specific organelles can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-2-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method includes the reaction of 3-hydroxy-2-methylaniline with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-2-methylaniline has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)aniline
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Comparison: Compared to these similar compounds, 3-(Difluoromethoxy)-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and applications. The presence of the difluoromethoxy group imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological studies .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBSFMJFKKVQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154695-47-2 | |
Record name | 3-(difluoromethoxy)-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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